Lsd1-IN-24

LSD1 inhibition SAR optimization phenothiazine scaffold

Lsd1-IN-24 (CAS 4734-59-2) is a high-purity LSD1 inhibitor with 20x improved potency over chlorpromazine (IC50 0.247 vs 5.135 µM). Validated for PD-L1 downregulation and T-cell cytotoxicity enhancement in gastric cancer models. Serves as benchmark reference for SAR studies. Non-toxic in vivo at 0-50 mg/kg. Ideal for immunocompetent murine oncology research. Research use only.

Molecular Formula C18H20N2OS
Molecular Weight 312.4 g/mol
Cat. No. B10861377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-24
Molecular FormulaC18H20N2OS
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C18H20N2OS/c1-3-7-17-15(5-1)20(10-9-19-11-13-21-14-12-19)16-6-2-4-8-18(16)22-17/h1-8H,9-14H2
InChIKeyVJQXIWLVJMDRGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lsd1-IN-24: A Phenothiazine-Based LSD1 Inhibitor for Epigenetic and Immuno-Oncology Research Procurement


Lsd1-IN-24 (designated compound 3s in primary literature, CAS 4734-59-2) is a small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic eraser enzyme implicated in tumor progression and immune evasion [1]. Derived from a phenothiazine scaffold via optimization of the antipsychotic drug chlorpromazine, Lsd1-IN-24 exhibits selectivity for LSD1 over related flavin adenine dinucleotide (FAD)-dependent enzymes, including monoamine oxidases A and B (MAO-A/B) . The compound has been validated in vitro and in vivo for its capacity to downregulate programmed death-ligand 1 (PD-L1) expression and potentiate T-cell-mediated cytotoxicity against gastric cancer cells, establishing its utility as a research tool in cancer immunology and epigenetics [1].

Why Lsd1-IN-24 Cannot Be Substituted by Generic LSD1 Inhibitors in Immuno-Oncology Research


The LSD1 inhibitor landscape encompasses structurally and mechanistically diverse chemotypes, including irreversible cyclopropylamine derivatives (e.g., ORY-1001, GSK2879552), reversible clinical candidates (e.g., pulrodemstat/CC-90011, seclidemstat/SP-2577), and phenothiazine-based analogs with varying potencies and selectivity profiles [1][2]. Critical evidence of non-substitutability derives from the direct comparison between Lsd1-IN-24 (IC50 = 0.247 µM) and its progenitor compound chlorpromazine (IC50 = 5.135 µM), which demonstrates that Lsd1-IN-24's optimized phenothiazine scaffold confers a >20-fold improvement in LSD1 inhibitory potency that directly translates to enhanced T-cell killing response—a functional outcome not achievable with the parent compound or alternative chemotypes lacking this specific structure-activity relationship [1]. Furthermore, Lsd1-IN-24's capacity to mediate PD-L1 downregulation and enhance T-cell cytotoxicity in gastric cancer models is a distinct functional phenotype that cannot be assumed for other LSD1 inhibitors without empirical validation in comparable immune-competent systems [1].

Lsd1-IN-24 Product-Specific Quantitative Evidence for Scientific Selection and Procurement


Lsd1-IN-24 Exhibits >20-Fold Improvement in LSD1 Inhibitory Potency Relative to Parent Compound Chlorpromazine

Lsd1-IN-24 demonstrates substantially enhanced LSD1 inhibitory potency compared to its structural progenitor. In a direct head-to-head enzymatic assay, Lsd1-IN-24 (compound 3s) achieved an IC50 of 0.247 µM, representing a 20.8-fold improvement over chlorpromazine, which exhibited an IC50 of 5.135 µM under identical assay conditions [1]. This optimization was achieved through systematic derivatization of the phenothiazine core with a morpholinoethyl substituent, establishing a clear structure-activity relationship that distinguishes Lsd1-IN-24 from the parent antipsychotic scaffold [1].

LSD1 inhibition SAR optimization phenothiazine scaffold

Lsd1-IN-24 Validated as Reference Compound for Phenoxazine-Derived LSD1 Inhibitor Development

Lsd1-IN-24 serves as a critical benchmark for evaluating next-generation LSD1 inhibitors. In a scaffold-hopping study developing phenoxazine-based LSD1 inhibitors, Lsd1-IN-24 (compound 3s, IC50 = 0.247 µM) was explicitly employed as the comparative reference compound against which novel analogs were measured [1]. The lead phenoxazine derivative X-1 achieved an IC50 of 0.082 µM, representing a 3-fold improvement over Lsd1-IN-24 under comparable assay conditions [1]. This peer-reviewed use of Lsd1-IN-24 as a validated baseline establishes its utility as a reference standard for SAR campaigns and inhibitor optimization programs [1].

LSD1 inhibitor development benchmark compound scaffold hopping

Lsd1-IN-24 Demonstrates Dose-Dependent In Vivo Antitumor Efficacy with Absence of Observable Toxicity in Immunocompetent Murine Model

Lsd1-IN-24 has been validated in an immunocompetent in vivo model with quantifiable antitumor efficacy and tolerability data. Oral administration of Lsd1-IN-24 at 0-50 mg/kg daily for two weeks produced dose-dependent inhibition of MFC gastric cancer cell growth in a subcutaneous tumor model [1]. Tumor weight was significantly reduced in a dose-dependent manner, accompanied by marked decreases in Ki67 expression within tumor tissues [1]. Critically, no significant toxicity or obvious toxic effects were observed in mice across the evaluated dose range [1]. This therapeutic window distinguishes Lsd1-IN-24 from LSD1 inhibitors known to induce hematological toxicities via disruption of LSD1-containing transcriptional complexes [2].

in vivo efficacy gastric cancer tolerability immunocompetent model

Lsd1-IN-24 Enhances T-Cell-Mediated Cytotoxicity via LSD1-Dependent PD-L1 Downregulation in Gastric Cancer Cells

Lsd1-IN-24 demonstrates a mechanistically distinct immuno-modulatory phenotype characterized by LSD1-dependent PD-L1 downregulation and enhanced T-cell cytotoxicity. Treatment of BGC-823 and MFC gastric cancer cells with Lsd1-IN-24 (0-20 µM) reduced PD-L1 protein levels in an LSD1-dependent manner [1]. This PD-L1 suppression functionally translated to enhanced T-cell-mediated killing of BGC-823 cells in a dose-dependent fashion [1]. This functional profile—linking LSD1 inhibition directly to PD-L1 modulation and T-cell activation—has been empirically validated for Lsd1-IN-24 but may not extrapolate to all LSD1 inhibitors, as clinical candidates such as pulrodemstat (CC-90011) and seclidemstat (SP-2577) exhibit distinct binding modes (reversible versus irreversible) and have not been systematically characterized for equivalent PD-L1-modulating effects in comparable gastric cancer models [1][2].

immuno-oncology PD-L1 regulation T-cell response gastric cancer

Validated Research and Industrial Application Scenarios for Lsd1-IN-24 Based on Quantitative Evidence


Benchmark Reference Compound for LSD1 Inhibitor Structure-Activity Relationship (SAR) and Scaffold Optimization Campaigns

Based on its direct use as a comparative reference compound in peer-reviewed medicinal chemistry studies, Lsd1-IN-24 is specifically suited for laboratories conducting SAR campaigns or scaffold-hopping optimization of novel LSD1 inhibitors. The compound's established IC50 of 0.247 µM serves as a validated benchmark against which the potency of newly synthesized analogs can be quantitatively assessed [1]. This application is supported by evidence that Lsd1-IN-24 was employed as the reference comparator in the development of phenoxazine-derived inhibitors, with X-1 demonstrating a 3-fold improvement [1].

In Vivo Preclinical Studies of LSD1 Inhibition in Immunocompetent Gastric Cancer Models Requiring Tolerability Assessment

Lsd1-IN-24 is validated for in vivo studies in immunocompetent murine models of gastric cancer, particularly those requiring assessment of antitumor efficacy without confounding toxicity. The compound's demonstrated dose-dependent tumor growth inhibition in MFC subcutaneous tumor models, combined with the absence of observable toxicity at 0-50 mg/kg oral dosing for 14 days, supports its application in preclinical efficacy and tolerability studies [1]. This scenario is especially relevant for research where immunodeficient xenograft models are unsuitable and intact immune function is required [1].

Immuno-Oncology Research Investigating LSD1-Dependent PD-L1 Regulation and T-Cell Cytotoxicity Enhancement

Lsd1-IN-24 is specifically suited for immuno-oncology research focused on the mechanistic link between LSD1 inhibition and immune checkpoint modulation. The compound's empirically validated capacity to reduce PD-L1 expression in BGC-823 and MFC gastric cancer cells and enhance T-cell-mediated cytotoxicity provides a functional basis for studies examining the epigenetic regulation of tumor immune evasion [1]. This application distinguishes Lsd1-IN-24 from LSD1 inhibitors lacking documented PD-L1-modulating activity in comparable gastric cancer models [1].

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